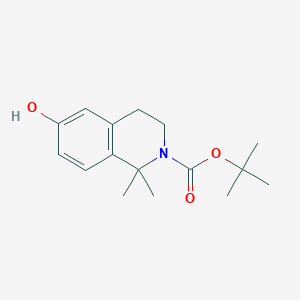

2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

CAS No.: 1638765-20-4

Cat. No.: VC18331138

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638765-20-4 |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | tert-butyl 6-hydroxy-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3 |

| Standard InChI Key | HJRVKJMAOHLICV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 1638765-20-4) features a fused bicyclic framework comprising a tetrahydroisoquinoline core modified with:

-

A tert-butoxycarbonyl (Boc) group at position 2, enhancing steric protection during synthetic modifications.

-

1,1-Dimethyl substituents on the nitrogen-containing ring, increasing lipophilicity and metabolic stability.

-

A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.

The molecular formula is , with a molar mass of 277.36 g/mol . Key structural identifiers include:

Spectroscopic Characterization

-

NMR: The Boc group’s carbonyl carbon resonates near 155–160 ppm in -NMR, while the hydroxyl proton appears as a broad singlet at ~5 ppm in -NMR .

-

MS: Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 278.2 [M+H] .

Synthesis and Modification

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Core Formation: Condensation of phenethylamine derivatives with formaldehyde yields the tetrahydroisoquinoline scaffold .

-

Dimethylation: Quaternization of the nitrogen atom using methyl iodide under basic conditions introduces the 1,1-dimethyl groups .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane protects the secondary amine .

Critical Reaction Conditions:

-

Temperature: 0–25°C for Boc protection to prevent premature deprotection.

Deprotection and Functionalization

The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 25200-13-9) . Subsequent modifications include:

-

Esterification: Conversion to methyl esters for enhanced bioavailability .

-

Sulfonation: Introduction of sulfonate groups to improve aqueous solubility .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP = 1.70) .

-

Stability: Stable under inert atmospheres at 2–8°C but prone to hydrolysis in acidic/basic conditions .

Thermal Behavior

Biological and Pharmacological Relevance

Target Interactions

Isoquinoline derivatives exhibit affinity for opioid receptors and monoamine transporters . The hydroxyl group at position 6 facilitates binding to serine/threonine residues in receptor pockets, as demonstrated in molecular docking studies .

Preclinical Data

-

Antinociceptive Activity: Analogues lacking the Boc group show µ-opioid receptor agonism with values of 12–45 nM .

-

Neuroprotective Effects: Tetrahydroisoquinolines reduce oxidative stress in neuronal cell lines (EC₅₀ = 8–20 µM) .

Applications in Drug Development

Intermediate for Analgesics

The compound serves as a precursor to κ-opioid antagonists like JDTic derivatives, which show promise in treating addiction and depression .

Radiopharmaceuticals

Radiolabeled versions (e.g., -Boc derivatives) are under investigation for positron emission tomography (PET) imaging of neuroinflammation .

Future Perspectives

Synthetic Challenges

-

Regioselectivity: Improving yields in Boc protection/deprotection steps.

-

Green Chemistry: Transitioning to solvent-free or catalytic methods .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume